molecular formula C16H19N5OS B5688016 N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5688016
M. Wt: 329.4 g/mol
InChI Key: NGEASORXEJPDKC-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as BPT or BPTI, is a chemical compound that has been extensively studied for its various scientific research applications. It is a thiazole-based compound that has a benzotriazole moiety attached to it. BPT is known for its ability to inhibit proteases and has been used in many biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the formation of a stable complex between N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide and the protease enzyme. N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide binds to the active site of the protease enzyme and prevents the substrate from binding, thereby inhibiting the protease activity. The benzotriazole moiety of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is thought to play a crucial role in its inhibitory activity by forming hydrogen bonds with the amino acid residues in the active site of the protease enzyme.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent. N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments is its ability to selectively inhibit proteases. This allows researchers to study the specific role of proteases in various biological processes. However, one of the limitations of using N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is its potential toxicity. N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to have cytotoxic effects on certain cell types at high concentrations.

Future Directions

There are several future directions for the study of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. One potential direction is the development of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide derivatives with improved efficacy and reduced toxicity. Another potential direction is the study of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Additionally, the role of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in other biological processes such as blood clotting and immune response can be further studied to gain a better understanding of its potential therapeutic applications.
In conclusion, N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is a thiazole-based compound that has been extensively studied for its various scientific research applications. Its ability to selectively inhibit proteases has made it a valuable tool in many biochemical and physiological studies. While there are limitations to its use, the future directions for the study of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide are promising and may lead to the development of new therapeutic agents.

Synthesis Methods

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide can be synthesized by the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 1H-1,2,3-benzotriazole-1-propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction results in the formation of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide as a white crystalline solid.

Scientific Research Applications

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its various scientific research applications. One of the primary applications of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is its ability to inhibit proteases. Proteases are enzymes that break down proteins and are involved in many biological processes such as digestion, blood clotting, and immune response. N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to inhibit proteases such as trypsin, chymotrypsin, and elastase.

properties

IUPAC Name

N-[3-(benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-2-6-15-18-13(11-23-15)16(22)17-9-5-10-21-14-8-4-3-7-12(14)19-20-21/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEASORXEJPDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide

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